molecular formula C24H24N4O6 B11483737 5'-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione

5'-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione

Cat. No.: B11483737
M. Wt: 464.5 g/mol
InChI Key: OYXOJEHXLWFDSD-UHFFFAOYSA-N
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Description

5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione typically involves multi-step organic reactions. One common approach includes the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by subsequent reactions with various reagents . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would typically involve optimization of the laboratory-scale methods, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure can influence its reactivity and interactions with biological targets, making it a compound of significant interest for further research.

Properties

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3'-nitrospiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C24H24N4O6/c1-34-18-9-6-16(7-10-18)27-22(30)24(21(29)25-23(27)31)14-15-13-17(28(32)33)8-11-19(15)26-12-4-2-3-5-20(24)26/h6-11,13,20H,2-5,12,14H2,1H3,(H,25,29,31)

InChI Key

OYXOJEHXLWFDSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=CC(=C4)[N+](=O)[O-])N5C3CCCCC5)C(=O)NC2=O

Origin of Product

United States

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